3,3,3-Trifluoro-1-phenylpropyl methanesulfonate
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Overview
Description
3,3,3-Trifluoro-1-phenylpropyl methanesulfonate is an organic compound with the molecular formula C10H11F3O3S and a molecular weight of 268.26 g/mol . It is characterized by the presence of a trifluoromethyl group, a phenyl group, and a methanesulfonate ester. This compound is often used in organic synthesis due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3,3-Trifluoro-1-phenylpropyl methanesulfonate can be synthesized through the reaction of 3,3,3-trifluoro-1-phenylpropanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 3,3,3-Trifluoro-1-phenylpropyl methanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Reduction: The trifluoromethyl group can be reduced under specific conditions to yield different products.
Oxidation: The phenyl group can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Major Products Formed:
Nucleophilic Substitution: Products include azides, nitriles, and thiols.
Reduction: Products include partially or fully reduced trifluoromethyl derivatives.
Oxidation: Products include phenolic compounds and quinones.
Scientific Research Applications
3,3,3-Trifluoro-1-phenylpropyl methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the modification of biomolecules to study their structure and function.
Medicine: It serves as a precursor in the synthesis of potential drug candidates with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 3,3,3-trifluoro-1-phenylpropyl methanesulfonate involves its ability to act as an electrophile due to the presence of the methanesulfonate group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various substituted products. The trifluoromethyl group enhances the compound’s stability and reactivity by providing electron-withdrawing effects, which influence the overall reactivity of the molecule .
Comparison with Similar Compounds
3,3,3-Trifluoro-1,2-propanediol: This compound shares the trifluoromethyl group but differs in having two hydroxyl groups instead of a methanesulfonate ester.
3,3,3-Trifluoropropene: This compound contains a trifluoromethyl group and a double bond, making it more reactive in certain types of reactions.
Uniqueness: 3,3,3-Trifluoro-1-phenylpropyl methanesulfonate is unique due to its combination of a trifluoromethyl group, a phenyl group, and a methanesulfonate ester. This combination imparts distinct reactivity and stability, making it valuable in various synthetic applications .
Properties
IUPAC Name |
(3,3,3-trifluoro-1-phenylpropyl) methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O3S/c1-17(14,15)16-9(7-10(11,12)13)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTHMIZQXDKHFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC(CC(F)(F)F)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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